molecular formula C19H19NO5S B2912596 ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477548-57-5

ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2912596
CAS No.: 477548-57-5
M. Wt: 373.42
InChI Key: LVHVRNAUWMZYFF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative featuring a 4-(methoxycarbonyl)benzamido substituent at position 2 and an ethyl ester group at position 2. Its structure is central to its physicochemical and biological properties, which can be modulated by varying substituents on the amino group or altering the heterocyclic core. This article compares this compound with structurally related analogs, focusing on synthesis, substituent effects, crystallography, and biological activities.

Properties

IUPAC Name

ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-3-25-19(23)15-13-5-4-6-14(13)26-17(15)20-16(21)11-7-9-12(10-8-11)18(22)24-2/h7-10H,3-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHVRNAUWMZYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyclopenta[b]thiophene Core: This step often involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.

    Amidation Reaction:

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Material Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism by which ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound may inhibit key enzymes or block receptor sites, thereby modulating biological pathways that lead to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 2

The amino group at position 2 of the cyclopenta[b]thiophene core is a critical site for functionalization. Key analogs and their substituents include:

Compound Name Substituent at Position 2 Key Properties/Activities Reference ID
Ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-(Methoxycarbonyl)benzamido N/A (hypothetical based on analogs) N/A
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido Antifungal, antibacterial
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Hydroxyphenyl-substituted acetamide Synthesized via Petasis reaction (22% yield)
Methyl 2-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Furoylamino-phenylethyl NOX4 inhibition (IC50 = 5 µM)
Ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Tetrazole Anticancer (molecular docking studies)

Key Observations :

  • Electron-withdrawing groups (e.g., methoxycarbonyl) enhance stability and influence hydrogen bonding, as seen in crystallographic data for phenylthioureido analogs .
  • Bulkier substituents (e.g., furoylamino-phenylethyl) improve selectivity for enzyme targets like NOX4 .

Core Heterocycle Modifications

Variations in the fused cycloalkane ring (e.g., cyclopentane vs. cycloheptane) and thiophene substitution patterns alter molecular geometry and bioactivity:

Compound Name Core Structure Biological Activity Reference ID
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile Cyclohepta[b]thiophene Anticonvulsant (in silico studies)
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenyl)acetamide Cyclopenta[b]thiophene Antiproliferative (MCF7 cells)

Key Observations :

  • Larger rings (e.g., cyclohepta[b]thiophene) may reduce steric hindrance, improving binding to ATP sites in tyrosine kinases .

Crystallographic and Hydrogen-Bonding Patterns

  • Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate : Intramolecular N–H···O interactions stabilize an S(6) ring motif, while intermolecular N–H···S bonds form inversion dimers .
  • Schiff base analogs (e.g., 2-[(2-hydroxy-benzylidene)-amino] derivatives) exhibit planar configurations conducive to π-π stacking .

Biological Activity

Ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the compound's implications in pharmacology.

  • Chemical Name : this compound
  • CAS Number : 108611-69-4
  • Molecular Formula : C12H15NO4S
  • Molecular Weight : 269.3168 g/mol
  • Structure : The compound features a cyclopentathiophene core with various substituents that influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the cyclopentathiophene skeleton.
  • Introduction of the methoxycarbonyl and benzamido groups through amination and esterification reactions.
  • Purification of the final product using chromatographic techniques.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study screened various substituted derivatives for antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Notably, certain derivatives demonstrated effective inhibition at low concentrations, suggesting potential for further development as antimicrobial agents .

MicroorganismActivity Observed
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansSignificant

Anticancer Activity

Emerging studies suggest that thiophene derivatives possess anticancer properties. This compound has been evaluated in vitro against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain under investigation.

Case Studies

  • Study on Antimicrobial Activity : A series of derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications on the benzamido group significantly enhanced activity against Gram-positive bacteria .
  • Anticancer Evaluation : In vitro studies showed that certain thiophene derivatives could inhibit proliferation in breast and colon cancer cell lines, with IC50 values indicating promising potency .

Pharmacological Implications

The diverse biological activities of this compound highlight its potential as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for further exploration in both antimicrobial and anticancer therapies.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Gewald Reaction : Condensation of cyclopentanone derivatives with cyanoacetate or thiourea precursors in ethanol under reflux, catalyzed by triethylamine and elemental sulfur (e.g., yields ~55–63% under optimized conditions) .
  • Acylation : Subsequent reaction with 4-(methoxycarbonyl)benzoyl chloride to introduce the benzamido group.
    Optimization Tips :
  • Adjust solvent polarity (e.g., DMF for better solubility of intermediates) .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry and substituent integration (e.g., cyclopentane CH2 protons at δ 2.25–2.80 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 401.10) .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) .
  • X-ray Crystallography : For unambiguous structural confirmation using SHELX programs (e.g., SHELXL for refinement) .

Q. How can researchers evaluate its biological activity in vitro?

  • Enzyme Inhibition Assays : Test against targets like NADPH oxidase (NOX) using cell-free systems or transfected cell lines (e.g., IC50 determination via hydrogen peroxide quantification) .
  • Antimicrobial Screening : Microdilution assays against bacterial/fungal strains (e.g., MIC values for S. aureus or C. albicans) .
  • Cytotoxicity Profiling : Use MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent Variation : Synthesize analogs with modified ester groups (e.g., methyl instead of ethyl) or alternative benzamido substituents (e.g., nitro or fluoro) to assess impacts on potency .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like NOX4 .
  • Pharmacophore Mapping : Use Schrödinger Suite or MOE to identify critical functional groups for activity .

Q. How should researchers address contradictions between solubility and bioactivity data?

  • Physicochemical Profiling : Measure logP (e.g., shake-flask method) and solubility in PBS or simulated biological fluids .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance bioavailability without compromising activity .
  • Orthogonal Assays : Validate activity in cell-based vs. cell-free systems to rule out false negatives from solubility issues .

Q. What crystallographic challenges arise during structural analysis, and how can they be resolved?

  • Disorder/Imperfections : Use high-resolution data (≤1.0 Å) and SHELXL’s TWIN/BASF commands for twinned crystals .
  • Hydrogen Bonding Networks : Apply graph-set analysis (Etter’s methodology) to interpret intermolecular interactions .
  • Validation Tools : Cross-check with PLATON/ADDSYM to ensure symmetry correctness .

Q. How can in silico studies predict metabolic stability or toxicity?

  • Metabolite Prediction : Use GLORY or ADMET Predictor to identify likely oxidation/hydrolysis sites (e.g., ester cleavage) .
  • Toxicity Profiling : Run Derek Nexus or ProTox-II for alerts on mutagenicity or organ toxicity .
  • CYP450 Inhibition : Screen against cytochrome isoforms using molecular dynamics simulations .

Q. What strategies mitigate safety risks during handling?

  • PPE Requirements : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Q. How can scale-up synthesis be optimized for gram-scale production?

  • Continuous Flow Reactors : Improve yield and reduce reaction time for steps like cyclization .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent options .

Q. What advanced techniques identify degradation products or metabolites?

  • LC-HRMS/MS : Coupled with Q-TOF for precise mass identification of degradation pathways .
  • Isotopic Labeling : Use 13C-labeled analogs to trace metabolic fate in hepatocyte incubations .
  • X-Ray Photoelectron Spectroscopy (XPS) : Analyze surface degradation in solid-state formulations .

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